molecular formula C16H17NO B5719472 2-(4-ethoxyphenyl)isoindoline

2-(4-ethoxyphenyl)isoindoline

Cat. No. B5719472
M. Wt: 239.31 g/mol
InChI Key: ZEASNDNRJFOYFA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)isoindoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it a useful tool in various research fields such as neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1. Molecular Structure Analysis

The molecular structure of 2-(4-ethoxyphenyl)isoindoline derivatives has been extensively studied. For instance, 2-(4-ethoxyphenyl)isoindoline-1,3-dione has been characterized using X-ray single-crystal diffraction, revealing a non-planar molecular structure with distinct dihedral angles between the isoindoline and phenyl rings. This compound crystallizes in the orthorhombic space group, demonstrating interesting structural properties (Duru et al., 2018).

2. Synthesis and SAR Studies

Synthesis and structure-activity relationship (SAR) studies have been conducted on isoindoline derivatives, including those related to 2-(4-ethoxyphenyl)isoindoline. These studies focus on understanding the chemical properties and potential biological activity of these compounds. For example, the synthesis and evaluation of certain isoindolinone derivatives for inhibiting TNF-α production were studied, highlighting the significance of the 6-C position on the isoindolinone ring (Park et al., 2002).

3. Optoelectronic Applications

Research into optoelectronic applications of 2-(4-ethoxyphenyl)isoindoline derivatives has been conducted. A series of novel derivatives were synthesized, showing high thermal stability and excellent properties as fluorescent compounds. Computational studies using Density Functional Theory (DFT) were also done to calculate the optical band gap and Frontier Molecular Orbital energies, highlighting the chemical stability and potential optoelectronic applications of these derivatives (Mane et al., 2019).

4. Nonlinear Optical Properties

Isoindoline derivatives, including those similar to 2-(4-ethoxyphenyl)isoindoline, have been explored for their nonlinear optical absorption properties. Studies have found that certain derivatives are potential candidates for optical limiting applications, contributing to advancements in materials science and photonics (Ruanwas et al., 2010).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-18-16-9-7-15(8-10-16)17-11-13-5-3-4-6-14(13)12-17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEASNDNRJFOYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1,3-dihydroisoindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.